- Preparation of multicyclic amino acid derivations as potent and selective THP1 inhibitors for treating metastatic bone disease, World Intellectual Property Organization, , ,

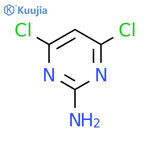

Cas no 945978-64-3 (4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine)

![4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine structure](https://it.kuujia.com/scimg/cas/945978-64-3x500.png)

945978-64-3 structure

Nome del prodotto:4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine

Numero CAS:945978-64-3

MF:C18H12ClF4N3O

MW:397.75399684906

CID:2620517

4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4-Chloro-6-[2,2,2-trifluoro-1-(3'-fluoro-4-biphenylyl)ethoxy]-2-p yrimidinamine

- 4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine

- 4-chloro-6-[2,2,2-trifluoro-1-(3'-fluoro-biphenyl-4-yl)-ethoxy]-pyrimidin-2-ylamine

- 4-Chloro-6-[2,2,2-trifluoro-1-(3'-fluoro-4-biphenylyl)ethoxy]-2-pyrimidinamine

- 4-Chloro-6-[2,2,2-trifluoro-1-(3′-fluoro[1,1′-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine (ACI)

- 4-Chloro-6-[2,2,2-trifluoro-1-(3′-fluorobiphenyl-4-yl)ethoxy]pyrimidin-2-amine

-

- Inchi: 1S/C18H12ClF4N3O/c19-14-9-15(26-17(24)25-14)27-16(18(21,22)23)11-6-4-10(5-7-11)12-2-1-3-13(20)8-12/h1-9,16H,(H2,24,25,26)

- Chiave InChI: PQVUOKKRKFNGNS-UHFFFAOYSA-N

- Sorrisi: FC1C=C(C2C=CC(C(C(F)(F)F)OC3C=C(Cl)N=C(N)N=3)=CC=2)C=CC=1

4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

Riferimento

- Preparation of multicyclic amino acid derivatives and their use as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

Riferimento

- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for reducing or avoiding serotonin-mediated adverse effects associated with the administration of one or more drugs, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

Riferimento

- Preparation of 2-amino-3-arylpropanoic acid and 2-amino-3-heterocyclylpropanoic acid derivatives as tryptophan hydroxylase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

Riferimento

- Modulation of Peripheral Serotonin Levels by Novel Tryptophan Hydroxylase Inhibitors for the Potential Treatment of Functional Gastrointestinal Disorders, Journal of Medicinal Chemistry, 2008, 51(13), 3684-3687

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 30 min, rt

1.2 Solvents: Tetrahydrofuran ; 5 h, rt → 50 °C

1.3 Reagents: Sodium chloride Solvents: Water ; cooled

1.2 Solvents: Tetrahydrofuran ; 5 h, rt → 50 °C

1.3 Reagents: Sodium chloride Solvents: Water ; cooled

Riferimento

- Tryptophan hydroxylase inhibitors for treating osteoporosis, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

Riferimento

- Preparation of multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for affecting gastrointestinal transit and gastric emptying, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 5 h, rt → 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 5 h, rt → 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

Riferimento

- Preparation of multicyclic amino acid derivations as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

Riferimento

- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them in treatment, prevention and combination therapy of pulmonary hypertension and related diseases, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt

1.2 Solvents: Tetrahydrofuran ; overnight, 50 °C

1.3 Reagents: Water ; cooled

1.2 Solvents: Tetrahydrofuran ; overnight, 50 °C

1.3 Reagents: Water ; cooled

Riferimento

- Access to Aryl and Heteroaryl Trifluoromethyl Ketones from Aryl Bromides and Fluorosulfates with Stoichiometric CO, Organic Letters, 2020, 22(11), 4068-4072

4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Raw materials

4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Preparation Products

4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Letteratura correlata

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

945978-64-3 (4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine) Prodotti correlati

- 1171230-17-3(2-(1,2-benzoxazol-3-yl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-yl}acetamide)

- 1804635-26-4(2-Bromo-6-(difluoromethyl)-5-fluoro-3-nitropyridine)

- 1226458-02-1(1-(4-chlorophenyl)-5-phenyl-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole)

- 2137841-49-5(2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid)

- 55302-98-2(5-Amino-4-chlorosalicylicacid)

- 29941-90-0(2-(Cyclopentyloxy)phenol)

- 2034530-32-8(3,3,3-trifluoro-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propane-1-sulfonamide)

- 49647-10-1(3-Pyridinecarboxylicacid, 6-[(triphenylmethyl)amino]-)

- 2248308-25-8(Methyl 1,2,4,5,6,7-hexahydro-5,7-dimethyl-2-oxopyrazolo[1,5-a]pyrimidine-6-acetate)

- 2229145-86-0(tert-butyl N-(3-amino-2,2-dimethylcyclopropyl)(phenyl)methylcarbamate)

Fornitori consigliati

Shanghai Joy Biotech Ltd

Membro d'oro

CN Fornitore

Grosso

Suzhou Genelee Bio-Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

atkchemica

Membro d'oro

CN Fornitore

Reagenti

Jincang Pharmaceutical (Shanghai) Co., LTD.

Membro d'oro

CN Fornitore

Reagenti

pengshengyue

Membro d'oro

CN Fornitore

Grosso